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Compound of Interest

Compound Name: 3-Benzyloxyaniline

Cat. No.: B072059

For researchers, scientists, and drug development professionals, rigorous validation of
chemical compounds is paramount. This guide provides a comprehensive spectroscopic data
comparison for 3-Benzyloxyaniline against viable alternatives, offering objective data to
support its identification and characterization.

This publication details the Fourier-Transform Infrared (FTIR), Proton Nuclear Magnetic
Resonance (*H NMR), Carbon-13 Nuclear Magnetic Resonance (33C NMR), and Mass
Spectrometry (MS) data for 3-Benzyloxyaniline. For comparative analysis, spectroscopic data
for 4-Phenoxyaniline, N-Benzylaniline, and 4-Benzyloxyaniline are also presented. Detailed
experimental protocols for acquiring this data are provided to ensure reproducibility and
methodological transparency.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 3-Benzyloxyaniline and its
alternatives, allowing for a direct comparison of their structural features.

Table 1: FTIR Spectral Data Comparison
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Compound

Key FTIR Absorption Bands (cm~?)

3-Benzyloxyaniline

N-H Stretch: 3433, 3351 cm~tAromatic C-H
Stretch: 3033 cm~tAromatic C=C Stretch: 1618,
1585, 1492 cm~1C-O Stretch: 1225 cm—1

4-Phenoxyaniline

N-H Stretch: ~3400, ~3300 cm™?
(broad)Aromatic C-H Stretch: ~3050
cm~tAromatic C=C Stretch: ~1600, ~1500
cm~1C-O Stretch: ~1240 cm~1

N-Benzylaniline

N-H Stretch: ~3400 cm~tAromatic C-H Stretch:
~3050 cm~tAliphatic C-H Stretch: ~2900, ~2850
cm~tAromatic C=C Stretch: ~1600, ~1500 cm~1

4-Benzyloxyaniline

N-H Stretch: ~3400, ~3300 cm~—tAromatic C-H
Stretch: ~3030 cm~—tAromatic C=C Stretch:
~1610, ~1510 cm~1C-O Stretch: ~1230 cm™!

Table 2: *H NMR Spectral Data Comparison (Solvent:

CDCla)

Compound

Chemical Shift (6, ppm)

3-Benzyloxyaniline

~7.4-7.2 (m, 5H, Ar-H)~7.1 (t, 1H, Ar-H)~6.6-6.4
(m, 3H, Ar-H)~5.0 (s, 2H, O-CH2)~3.7 (br s, 2H,
NH2)

4-Phenoxyaniline

~7.3-6.8 (m, 9H, Ar-H)~3.7 (br s, 2H, NH2)

N-Benzylaniline

~7.4-7.2 (M, 5H, Ar-H)~7.2 (t, 2H, Ar-H)~6.7 (t,
1H, Ar-H)~6.6 (d, 2H, Ar-H)~4.3 (s, 2H, N-
CH2)~4.0 (br s, 1H, NH)

4-Benzyloxyaniline

~7.4-7.2 (m, 5H, Ar-H)~6.8 (d, 2H, Ar-H)~6.6 (d,
2H, Ar-H)~4.9 (s, 2H, O-CH2)~3.6 (br s, 2H,
NH2)
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Table 3: *C NMR Spectral Data Comparison (Solvent:

CDCI3)

Compound

Chemical Shift (6, ppm)

3-Benzyloxyaniline

~159.0 (Ar C-0)~147.0 (Ar C-N)~137.0 (Ar
C)~130.0, 129.0, 128.0, 127.5 (Ar CH)~108.0,
105.0, 101.0 (Ar CH)~70.0 (O-CHz)

4-Phenoxyaniline

~159.0 (Ar C-0)~150.0 (Ar C-0)~142.0 (Ar C-
N)~130.0, 123.0, 121.0, 119.0, 116.0 (Ar CH)

N-Benzylaniline

~148.2 (Ar C-N)~139.5 (Ar C)~129.3, 128.6,
127.5, 127.2 (Ar CH)~117.6, 112.9 (Ar
CH)~48.4 (N-CH2)[1]

4-Benzyloxyaniline

~153.0 (Ar C-0)~141.0 (Ar C-N)~137.0 (Ar
C)~129.0, 128.0, 127.0 (Ar CH)~116.0, 115.0
(Ar CH)~70.0 (O-CH2)

Table 4: Mass Spectrometry Data Comparison (Electron

lonization)

Compound

Key m/z Ratios

3-Benzyloxyaniline

M+: 199Base Peak: 910ther Fragments: 108,
65, 77

4-Phenoxyaniline

M+: 185Base Peak: 1850ther Fragments: 156,
77, 92

N-Benzylaniline

M+: 183Base Peak: 910ther Fragments: 182,
104, 77

4-Benzyloxyaniline

M+: 199Base Peak: 1080ther Fragments: 91,
80, 77[2]

Experimental Protocols
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The following are generalized protocols for the acquisition of the spectroscopic data presented

above.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with
potassium bromide (KBr, 100-200 mg) using an agate mortar and pestle. The mixture is then
pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: A background spectrum of the empty sample compartment is recorded to
correct for atmospheric COz and water vapor. The KBr pellet containing the sample is then
placed in the sample holder of the FTIR spectrometer. The spectrum is typically recorded
over a range of 4000-400 cm~* with a resolution of 4 cm~1. To improve the signal-to-noise
ratio, 16 to 32 scans are co-added.[3]

Data Analysis: The resulting interferogram is Fourier-transformed to produce the infrared
spectrum. The spectrum is then analyzed to identify the characteristic absorption bands
corresponding to the various functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (*H
and 3C)

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a
deuterated solvent (e.g., chloroform-d, CDCIs) in an NMR tube.

Data Acquisition: The NMR tube is placed in the NMR spectrometer. For *H NMR, the
spectrum is typically acquired at a frequency of 300 or 400 MHz. For 3C NMR, a frequency
of 75 or 100 MHz is common. A sufficient number of scans are acquired to obtain a good
signal-to-noise ratio.

Data Analysis: The resulting Free Induction Decay (FID) is Fourier-transformed to obtain the
NMR spectrum. The chemical shifts (d) of the peaks are referenced to the residual solvent
peak or an internal standard (e.g., tetramethylsilane, TMS). The integration of the peaks in
the *H NMR spectrum provides the ratio of the protons, and the splitting patterns (multiplicity)
give information about neighboring protons. The chemical shifts in the 13C NMR spectrum
indicate the different carbon environments in the molecule.
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Mass Spectrometry (MS)

Sample Introduction: For a solid sample, a direct insertion probe or a gas chromatograph
(GC) inlet can be used. For GC-MS, the sample is first dissolved in a volatile solvent and
injected into the GC, where it is vaporized and separated before entering the mass
spectrometer.

lonization: Electron lonization (El) is a common method where the sample molecules are
bombarded with high-energy electrons (typically 70 eV), causing them to ionize and
fragment.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection and Data Analysis: The detector records the abundance of each ion at a specific
m/z. The resulting mass spectrum shows the relative abundance of the molecular ion (M*)
and various fragment ions. This fragmentation pattern serves as a molecular fingerprint.

Workflow for Spectroscopic Validation of a
Chemical Compound
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Caption: Workflow for the spectroscopic validation of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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validation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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